molecular formula C7H12O2 B009407 3-Hydroxy-3-methyl-5-hexen-2-one CAS No. 103383-83-1

3-Hydroxy-3-methyl-5-hexen-2-one

Cat. No. B009407
CAS RN: 103383-83-1
M. Wt: 128.17 g/mol
InChI Key: SYQRQOOKHDEYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-methyl-5-hexen-2-one (HMH) is an organic compound that is commonly used in the food industry as a flavoring agent due to its fruity and green aroma. This compound is also known as leaf alcohol and is found naturally in fruits such as apples, bananas, and strawberries. In recent years, there has been an increasing interest in the scientific research application of HMH due to its potential health benefits.

Mechanism of Action

HMH exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage to cells. It can also inhibit the production of reactive oxygen species (ROS) which are known to cause cellular damage. Additionally, HMH has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
HMH has been shown to have various biochemical and physiological effects. Studies have shown that HMH can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It can also improve glucose metabolism and insulin sensitivity, which may be beneficial for individuals with type 2 diabetes. HMH has also been shown to have neuroprotective effects and may be beneficial for individuals with neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using HMH in lab experiments is its low toxicity. HMH has been shown to be safe for use in humans and animals at low doses. However, one limitation is its volatility, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on HMH. One area of interest is its potential use as a natural preservative in the food industry. HMH has been shown to have antimicrobial properties and may be effective in preventing the growth of harmful bacteria in food products. Another area of interest is its potential use in the development of new drugs for the treatment of various diseases. HMH has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of diseases such as cancer and Alzheimer's disease.

Synthesis Methods

HMH can be synthesized by the aldol condensation of acetaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by distillation to obtain pure HMH.

Scientific Research Applications

HMH has been extensively studied for its potential health benefits. Research has shown that HMH has antioxidant properties and can scavenge free radicals in the body. Free radicals are known to cause damage to cells and contribute to the development of various diseases such as cancer, heart disease, and Alzheimer's disease.

properties

CAS RN

103383-83-1

Product Name

3-Hydroxy-3-methyl-5-hexen-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-hydroxy-3-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3

InChI Key

SYQRQOOKHDEYLO-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(CC=C)O

Canonical SMILES

CC(=O)C(C)(CC=C)O

Origin of Product

United States

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